N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a chlorobenzyl group, a morpholinosulfonyl group, and an oxopyridinyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the 2-chlorobenzyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile, such as sodium azide, to form 2-chlorobenzyl azide.
Preparation of the morpholinosulfonyl intermediate: Morpholine is reacted with chlorosulfonic acid to produce morpholinosulfonyl chloride.
Coupling reaction: The 2-chlorobenzyl azide is then coupled with the morpholinosulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the chlorobenzyl group.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide: shares structural similarities with other compounds containing chlorobenzyl, morpholinosulfonyl, and oxopyridinyl groups.
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various scientific fields. Its specific functional groups allow for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S/c19-15-5-2-1-4-14(15)12-20-17(23)13-21-7-3-6-16(18(21)24)28(25,26)22-8-10-27-11-9-22/h1-7H,8-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQWZYZGITUWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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